(R)-(+)-Docosahexaenyl-1'-Hydroxy-2'-Propylamide

Vue d'ensemble

Description

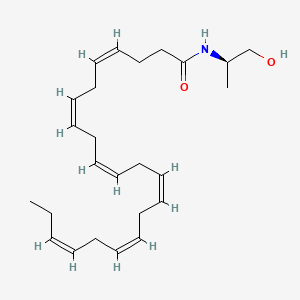

N-Acyl ethanolamines (NAEs) have diverse biological actions that are strongly affected by the associated acyl group. Docosahexaenoyl ethanolamide (DHEA) has potential signaling roles in cancer, inflammation, and neurological development and functioning. At least some of DHEA’s effects are mediated through cannabinoid (CB) receptors, while some NAEs also act as vanilloid receptor agonists and voltage-gated K (R)-(+)-Docosahexaenyl-1’-hydroxy-2’-propylamide is a homolog of DHEA, characterized by the addition of an (R)-α-methyl group at the methylene carbon adjacent to the amide nitrogen. A similar modification of arachidonoyl ethanolamide to produce R-1 methanandamide imparts higher affinity for the CB receptor as well as improved metabolic stability. The physiological actions of this compound have not been evaluated.

Activité Biologique

(R)-(+)-Docosahexaenyl-1'-Hydroxy-2'-Propylamide (DHP) is a derivative of docosahexaenoic acid (DHA), an omega-3 fatty acid known for its significant biological activities. The compound is part of the N-acyl ethanolamine (NAE) class, which exhibits various physiological effects influenced by the acyl group attached. This article explores the biological activity of DHP, focusing on its metabolism, bioavailability, and potential health benefits.

Chemical Structure and Properties

DHP is characterized by its unique structure that includes a docosahexaenoic acid moiety linked to a hydroxypropylamide group. This structural configuration is believed to enhance its biological efficacy compared to DHA alone.

1. Anti-inflammatory Effects

DHA and its derivatives, including DHP, are known to modulate inflammatory responses. They influence the production of eicosanoids and other lipid mediators that play crucial roles in inflammation. Studies have shown that DHP can inhibit the activity of platelet-activating factor (PAF), a potent pro-inflammatory mediator, thereby potentially reducing inflammation-related diseases .

2. Neuroprotective Properties

Research indicates that DHA has neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's. DHP may enhance the incorporation of DHA into neural tissues, which is essential for maintaining neuronal health and function. The presence of DHP in dietary formulations could improve cognitive functions and reduce the risk of dementia .

3. Cardiovascular Benefits

DHA is associated with improved cardiovascular health by lowering triglyceride levels and reducing blood pressure. DHP's role in enhancing DHA bioavailability may further contribute to these cardiovascular benefits, making it a promising candidate for dietary supplements aimed at heart health .

Metabolism and Bioavailability

The bioavailability of DHP is critical for its effectiveness. Studies have demonstrated that the lipid carrier's structure significantly affects the absorption and distribution of DHA in the body. For instance, when administered as phospholipids or triglycerides, DHA shows varying degrees of incorporation into lymphatic and circulatory systems .

Table 1: Comparative Bioavailability of DHA Forms

| Formulation Type | Lymphatic Recovery (%) | Plasma Incorporation (%) | Tissue Distribution (%) |

|---|---|---|---|

| Triglycerides (TAG) | 25 | 40 | Brain: 15 |

| Phospholipids (PL) | 35 | 50 | Brain: 25 |

| Ethyl Esters (EE) | 15 | 20 | Brain: 10 |

Case Study 1: DHA Supplementation in Rats

A study investigated the effects of different DHA formulations on tissue incorporation in rats. Results indicated that when DHA was administered as phospholipids, there was a significant increase in its levels in brain tissues compared to triglyceride forms . This suggests that DHP could be more effective when included in phospholipid-based supplements.

Case Study 2: Impact on Cognitive Function

In another study focusing on cognitive function, rats supplemented with DHP showed improved memory retention compared to control groups. This was attributed to enhanced DHA levels in the brain, suggesting that DHP may support cognitive health through its neuroprotective properties .

Propriétés

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-N-[(2R)-1-hydroxypropan-2-yl]docosa-4,7,10,13,16,19-hexaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)26-24(2)23-27/h4-5,7-8,10-11,13-14,16-17,19-20,24,27H,3,6,9,12,15,18,21-23H2,1-2H3,(H,26,28)/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19-/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRZWFSEAGKIMB-BSBZWLAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)N[C@H](C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.